

Triazoxide: A Technical Guide to its Toxicological and Ecotoxicological Profile

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Compound of Interest

Compound Name: Triazoxide

Cat. No.: B105211

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazoxide, a benzotriazine fungicide, is utilized in agriculture for the control of seed-borne diseases. Understanding its toxicological and ecotoxicological profile is crucial for assessing its potential impact on non-target organisms and the environment. This technical guide provides a comprehensive overview of the available data on **Triazoxide**, focusing on its toxicity to various organisms, underlying mechanisms of action, and environmental fate. The information is presented to aid researchers, scientists, and drug development professionals in their evaluation of this compound.

Mammalian Toxicology

The toxicological profile of **Triazoxide** in mammals has been evaluated through acute and sub-chronic toxicity studies. The primary routes of exposure assessed include oral, dermal, and inhalation.

Acute Toxicity

Acute toxicity studies in rats have established the lethal dose (LD50) and lethal concentration (LC50) values for different exposure routes. These findings indicate that **Triazoxide** is toxic if swallowed or inhaled.

Endpoint	Species	Value	Reference
Oral LD50	Rat	100-200 mg/kg bw	[1]
Dermal LD50	Rat	>5000 mg/kg bw	[1]
Inhalation LC50 (4h)	Rat	0.8-3.2 mg/L	[1]

Sub-chronic and Chronic Toxicity

While specific sub-chronic and chronic toxicity studies for **Triazoxide** were not found in the public domain, data on the common triazole metabolite, 1,2,4-triazole, provides some insight. In a 90-day dietary study in rats, the No-Observed-Adverse-Effect-Level (NOAEL) was determined to be 500 ppm, equivalent to 33 mg/kg bw/day, with the nervous system and brain identified as target organs. For the triazole metabolite Triazole alanine, a 90-day dietary study in dogs established a NOAEL of 8000 ppm, equal to 322 mg/kg bw per day. It is important to note that these values are for metabolites and not for **Triazoxide** itself.

Ecotoxicology

The ecotoxicological effects of **Triazoxide** have been assessed in various non-target organisms, including aquatic species and birds.

Aquatic Ecotoxicity

Triazoxide has been shown to be highly toxic to fish.

Endpoint	Species	Value	Reference
Fish			
Acute 96-hour LC50	Lepomis macrochirus (Bluegill sunfish)	0.077 mg/L	[2]
Chronic 21-day NOEC	Oncorhynchus mykiss (Rainbow trout)	0.077 mg/L	[2]
Aquatic Invertebrates			
Acute 48-hour EC50	Daphnia magna (Water flea)	7.2 mg/L	[2]
Chronic 21-day NOEC	Daphnia magna (Water flea)	0.1 mg/L	[2]

Avian Ecotoxicity

Triazoxide is also considered to have high acute toxicity to birds.

Endpoint	Species	Value	Reference
Acute Oral LD50	Not specified	90 mg/kg bw	[2]

Terrestrial Ecotoxicology

Specific quantitative data on the toxicity of **Triazoxide** to algae, honeybees, and earthworms were not available in the reviewed literature. However, the broader class of triazole fungicides is known to exhibit varying degrees of toxicity to these organisms. Standardized OECD test guidelines are available for assessing the toxicity to these non-target species:

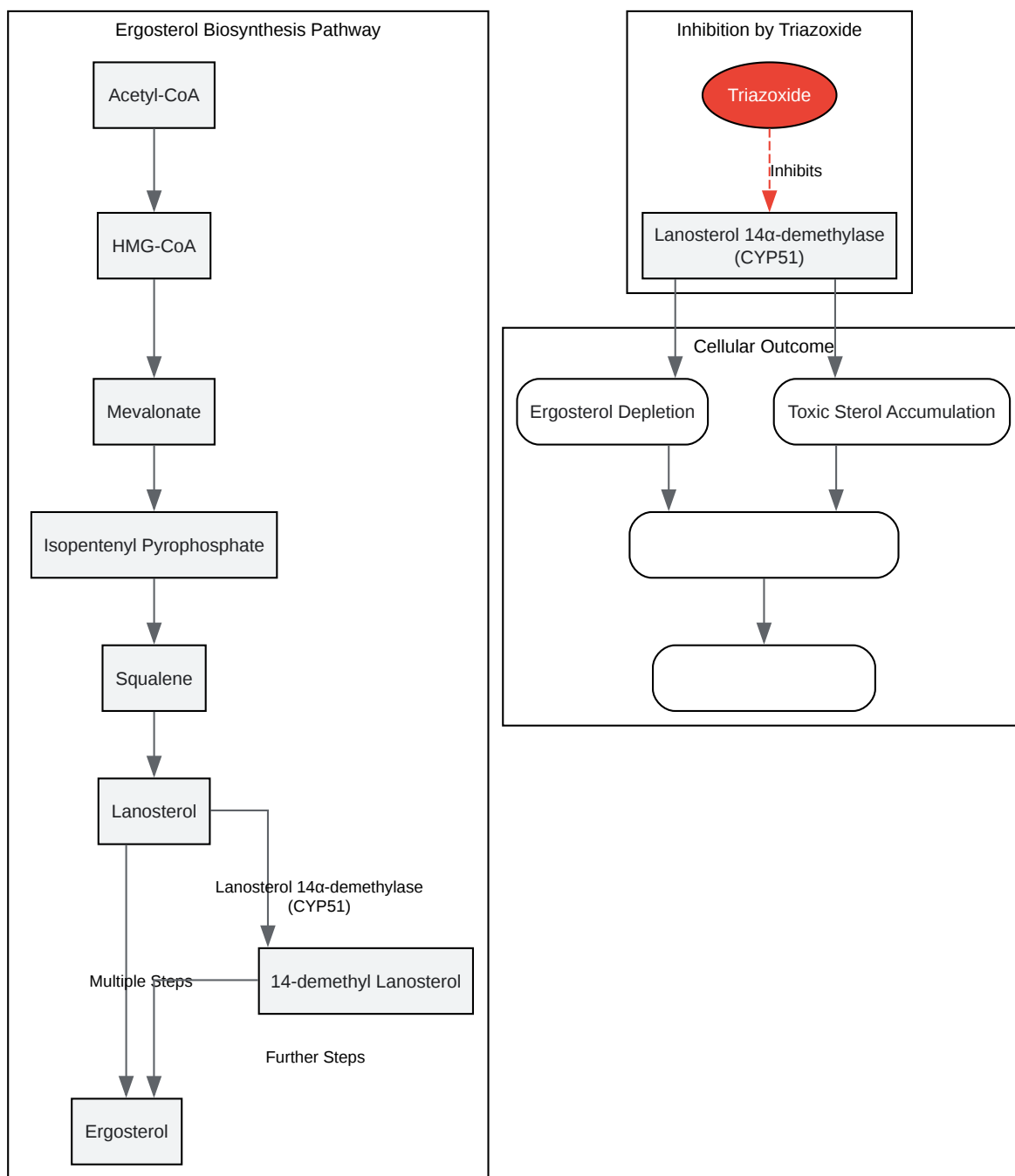
- Algae: OECD Guideline 201 (Freshwater Alga and Cyanobacteria, Growth Inhibition Test).
- Honeybees: OECD Guideline 213 (Honeybees, Acute Oral Toxicity Test) and OECD Guideline 214 (Honeybees, Acute Contact Toxicity Test).
- Earthworms: OECD Guideline 207 (Earthworm, Acute Toxicity Test).

Mechanism of Action

The fungicidal activity of triazoles, including **Triazoxide**, is primarily attributed to the inhibition of sterol biosynthesis in fungi. This disruption of a critical cellular process leads to fungal cell death. Additionally, like many xenobiotics, **Triazoxide** is likely metabolized in vertebrates through pathways involving the Pregnane X Receptor (PXR).

Inhibition of Fungal Sterol Biosynthesis

Triazoles inhibit the enzyme lanosterol 14 α -demethylase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of fungal cell membranes. Its depletion and the accumulation of toxic sterol precursors disrupt membrane integrity and function, ultimately leading to the inhibition of fungal growth.

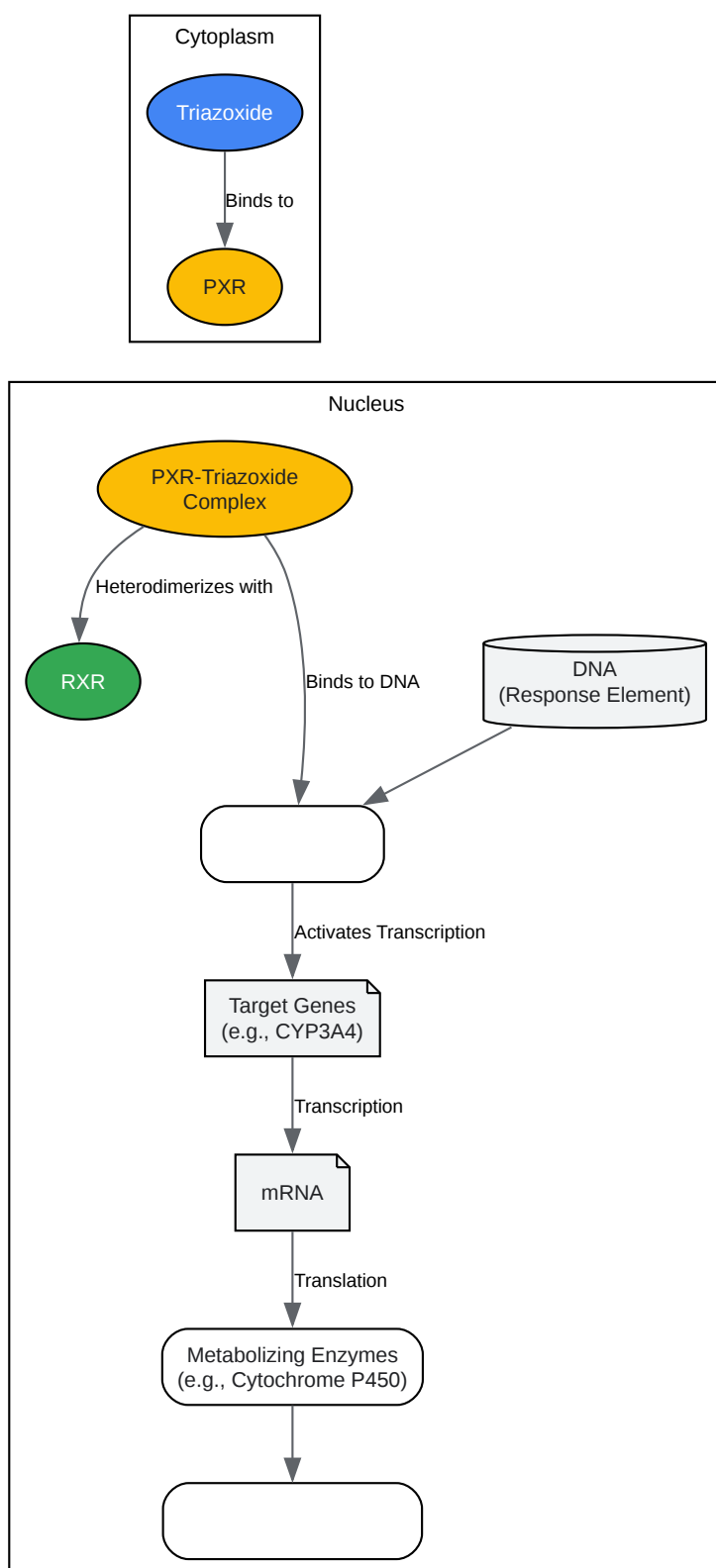


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Caption: Inhibition of Fungal Ergosterol Biosynthesis by **Triazoxide**.

Pregnane X Receptor (PXR) Mediated Xenobiotic Metabolism

In vertebrates, the Pregnane X Receptor (PXR) is a nuclear receptor that plays a key role in sensing foreign chemicals (xenobiotics) and upregulating the expression of genes involved in their metabolism and detoxification. Upon binding of a ligand, such as a drug or environmental pollutant, PXR translocates to the nucleus, forms a heterodimer with the Retinoid X Receptor (RXR), and binds to response elements on DNA, leading to the transcription of target genes, including various cytochrome P450 enzymes.



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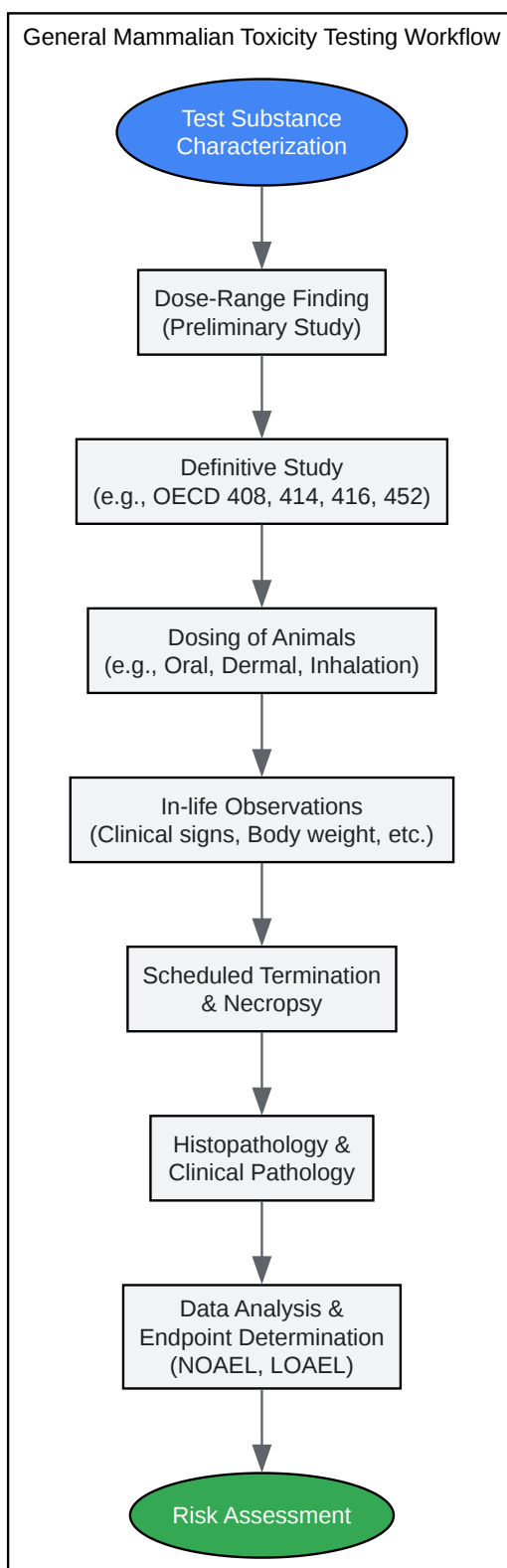
Caption: PXR-Mediated Xenobiotic Metabolism Pathway.

Experimental Protocols

The toxicological and ecotoxicological studies cited in this guide are generally conducted following standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Mammalian Toxicity Testing Workflow

Acute and chronic toxicity studies in mammals follow a structured workflow to determine the potential hazards of a substance.



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Caption: Mammalian Toxicity Testing Workflow.

- **Acute Oral Toxicity (e.g., OECD 423):** This test is typically performed in rodents (usually rats) to determine the median lethal dose (LD50). A stepwise procedure is used where groups of animals are dosed at defined levels. Observations for mortality and clinical signs of toxicity are made for up to 14 days.
- **90-Day Oral Toxicity (OECD 408):** This sub-chronic study involves daily administration of the test substance to rodents for 90 days. It provides information on target organs and the No-Observed-Adverse-Effect-Level (NOAEL). The protocol includes detailed clinical observations, hematology, clinical biochemistry, and histopathological examination.
- **Prenatal Developmental Toxicity (OECD 414):** This study, typically conducted in rats and rabbits, assesses the potential of a substance to cause adverse effects on the developing fetus. Pregnant females are dosed during the period of organogenesis, and fetuses are examined for external, visceral, and skeletal abnormalities.
- **Two-Generation Reproduction Toxicity (OECD 416):** This study evaluates the effects of a substance on reproductive performance and the development of offspring over two generations in rats. Endpoints include fertility, gestation, lactation, and offspring viability and growth.

Aquatic Ecotoxicity Testing

- **Fish, Acute Toxicity Test (OECD 203):** This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.
- **Daphnia sp., Acute Immobilisation Test (OECD 202):** This test measures the concentration at which 50% of the daphnids are immobilized (EC50) after 48 hours of exposure.

Environmental Fate

Triazoxide is known to have environmental transformation products, including **Triazoxide** desoxy and **Triazoxide** amino. The persistence and degradation of triazole fungicides in the environment are influenced by factors such as soil type, pH, temperature, and microbial activity. Photolysis can also contribute to their degradation in aquatic environments. While specific data for **Triazoxide**'s bioconcentration factor (BCF) were not found, the potential for bioaccumulation in aquatic organisms is typically assessed using the OECD 305 guideline (Bioaccumulation in Fish: Aqueous and Dietary Exposure).

Conclusion

This technical guide summarizes the available toxicological and ecotoxicological data for **Triazoxide**. The data indicates that **Triazoxide** is toxic to mammals upon acute oral and inhalation exposure and exhibits high toxicity to fish and birds. While specific quantitative data for some non-target organisms like algae, bees, and earthworms are lacking, the general toxicity of the triazole class suggests a potential for adverse effects. The primary mechanism of its fungicidal action is the inhibition of ergosterol biosynthesis. Further research following standardized protocols would be beneficial to fill the existing data gaps and provide a more complete risk profile for this compound.

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